(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 16202-79-2
VCID: VC21070437
InChI: InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1
SMILES: CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid

CAS No.: 16202-79-2

Cat. No.: VC21070437

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid - 16202-79-2

Specification

CAS No. 16202-79-2
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1
Standard InChI Key DHPMFKAJSXGYDJ-IXPVHAAZSA-N
Isomeric SMILES CC1=C2CC[C@@H]([C@@]23CC[C@H](C3)C1(C)C)C(=O)O
SMILES CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O
Canonical SMILES CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator